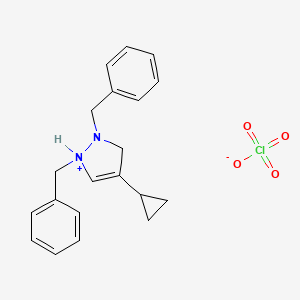
1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a complex organic compound with a unique structure that includes a pyrazolium core, benzyl groups, and a cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of benzylamine with cyclopropyl ketone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazolium ring. The final step involves the addition of perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium bromide
- 1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium iodide
Uniqueness
1,2-Dibenzyl-4-cyclopropyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to the presence of the perchlorate anion, which can influence its reactivity and stability. This makes it distinct from other similar compounds with different anions, such as chloride, bromide, or iodide.
Propiedades
Número CAS |
90253-29-5 |
|---|---|
Fórmula molecular |
C20H23ClN2O4 |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
1,2-dibenzyl-4-cyclopropyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C20H22N2.ClHO4/c1-3-7-17(8-4-1)13-21-15-20(19-11-12-19)16-22(21)14-18-9-5-2-6-10-18;2-1(3,4)5/h1-10,15,19H,11-14,16H2;(H,2,3,4,5) |
Clave InChI |
GDQXDXTZKFYZQW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C[NH+](N(C2)CC3=CC=CC=C3)CC4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















